Dhhpp - 84744-41-2

Dhhpp

Catalog Number: EVT-1565005
CAS Number: 84744-41-2
Molecular Formula: C35H61O4P
Molecular Weight: 576.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

DHPp can be synthesized through various methods, including:

  1. Chemical Synthesis: This involves the reaction of phenolic acids with sulfation agents or through polymerization techniques. For instance, 3,4-dihydroxyphenylpropionic acid can be synthesized using chlorosulfuric acid or sulfur trioxide complexes under controlled conditions to yield sulfated derivatives .
  2. Polymerization Techniques: DHPp is often incorporated into polymeric structures to enhance adhesive properties. The synthesis can involve copolymerization with other monomers to create a polymer backbone that includes dihydroxyphenyl moieties .
  3. Chemoenzymatic Methods: This approach utilizes enzymes to catalyze the sulfation of dihydroxyphenolic acids, providing a more selective route compared to traditional chemical methods .

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and concentration to optimize yield and purity. For example, the reaction conditions for sulfation may vary significantly depending on the substrate used.

Molecular Structure Analysis

Structure and Data

DHPp features a molecular structure characterized by two hydroxyl groups attached to a phenyl ring, along with a propionic acid side chain. The general chemical formula can be represented as follows:

C9H10O4C_9H_{10}O_4

This structure allows for various interactions due to the presence of hydroxyl groups, which can engage in hydrogen bonding and contribute to the compound's solubility and reactivity.

Structural Data

  • Molecular Weight: Approximately 182.17 g/mol
  • Melting Point: Varies based on purity but generally around 120-130 °C.
  • NMR Spectra: Confirm the presence of distinct peaks corresponding to the aromatic protons and hydroxyl groups.
Chemical Reactions Analysis

Reactions and Technical Details

DHPp participates in several chemical reactions:

  1. Sulfation Reactions: DHPp can undergo sulfation to form sulfated derivatives that exhibit enhanced solubility and biological activity .
  2. Polymerization Reactions: The incorporation of DHPp into polymer matrices involves reactions with various functional groups such as amines or carboxylic acids to form cross-linked networks .
  3. Oxidation Reactions: Under certain conditions, DHPp can be oxidized to form quinonoid structures, which may have different biological activities.

Technical Details

The reaction mechanisms often involve electrophilic aromatic substitution for sulfation and free radical mechanisms for polymerization.

Mechanism of Action

Process and Data

The mechanism of action for DHPp primarily revolves around its ability to interact with biological substrates through hydrogen bonding and hydrophobic interactions. In biomimetic applications, DHPp-modified polymers mimic the adhesive properties found in natural systems like mussel foot proteins.

  1. Adhesion Mechanism: The dihydroxy groups enhance adhesion by forming strong intermolecular interactions with surfaces.
  2. Biocompatibility: The presence of hydroxyl groups contributes to biocompatibility, making these compounds suitable for medical applications.

Data

Studies have demonstrated that DHPp-modified polymers exhibit significantly improved adhesion compared to unmodified polymers when tested against various substrates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents due to its polar hydroxyl groups.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Chemical Properties

  • Reactivity: Can participate in nucleophilic substitution reactions due to the electrophilic nature of the aromatic ring.
  • Functional Group Interactions: The hydroxyl groups can form esters or ethers under appropriate conditions.
Applications

DHPp has several scientific uses:

  1. Biomaterials: Utilized in developing adhesives that mimic natural adhesion processes found in marine organisms.
  2. Pharmaceuticals: Explored for potential therapeutic applications due to their biological activity.
  3. Polymeric Systems: Incorporated into polymeric materials for enhancing mechanical properties and biocompatibility.
Introduction to Canine Vaccination and DHPP

Historical Evolution of Core Canine Vaccines

The development of canine vaccines progressed through distinct eras defined by technological advancements and epidemiological understanding. The 1920s marked the first breakthrough with the creation of a distemper vaccine using virus-inactivated tissues, though its efficacy was limited. A significant advancement came in 1950 with the introduction of the first modified-live distemper virus vaccine, which demonstrated substantially improved immunogenicity and established the foundation for modern viral vaccinology [5]. The 1960s witnessed parallel development of vaccines against the newly recognized hepatitis virus (CAV-1) and adenovirus-2 (CAV-2), with researchers noting that CAV-2 vaccination conferred cross-protection against the more virulent CAV-1 while producing fewer adverse reactions [1] [9].

The late 1970s represented a pivotal turning point with the simultaneous emergence of two devastating pathogens: canine parvovirus type-2 (CPV-2) in 1978 and the identification of canine parainfluenza as a major contributor to respiratory disease complexes. The rapid global spread of CPV-2 triggered an unprecedented veterinary mobilization, leading to the development and deployment of effective parvovirus vaccines within two years. This period also saw the conceptual shift from monovalent to multivalent formulations. The first combination vaccines emerged in the late 1970s, culminating in the standardized DHPP (or DAPP) formulation that consolidated protection against the most significant canine viral pathogens into a single inoculation [2] [6] [9].

Table 1: Historical Timeline of Canine Vaccine Development

DecadePathogen TargetedKey DevelopmentImpact
1920sCanine DistemperInactivated tissue-based vaccinesLimited efficacy, frequent breakthroughs
1950Canine DistemperModified-live virus vaccineDramatically reduced distemper mortality
1960sCanine AdenovirusCAV-1 and CAV-2 vaccinesCross-protection established; CAV-2 preferred due to safety profile
1978Canine ParvovirusRapid vaccine developmentContained global pandemic with 80% puppy mortality
Late 1970sMultipleFirst combination vaccines (DHPP)Simplified core protection protocols

The evolution of vaccination guidelines has been equally significant. The American Animal Hospital Association (AAHA) and World Small Animal Veterinary Association (WSAVA) established evidence-based frameworks categorizing vaccines as "core" (DHPP and rabies) versus "non-core" based on risk assessment. These guidelines now recommend extended duration of immunity protocols (up to three years for adult dogs) supported by serological studies, representing a shift from previous annual vaccination paradigms [5] [8].

Epidemiological Significance of DHPP-Targeted Pathogens

The four components of the DHPP vaccine target pathogens that collectively represent the most significant viral threats to canine populations worldwide, distinguished by their environmental stability, transmission efficiency, and clinical severity:

Canine Distemper Virus (CDV)CDV exhibits multisystemic tropism, attacking respiratory, gastrointestinal, and neurological systems with case fatality rates reaching 80% in unvaccinated populations. Its epidemiological significance is amplified by broad host range, infecting wildlife reservoirs including raccoons, foxes, and large felids, creating persistent transmission cycles. Distemper outbreaks often show seasonal patterns in temperate regions, peaking during wildlife dispersal periods. The virus demonstrates antigenic drift, with distinct lineages circulating regionally, though vaccine strains maintain cross-protection [5] [6] [9].

Canine Adenoviruses (CAV-1/CAV-2)CAV-1 causes infectious canine hepatitis, characterized by severe hepatic necrosis, coagulopathy, and ocular inflammation ("blue eye"). Though vaccination has reduced its incidence, CAV-1 maintains environmental stability in urine-contaminated soil and water. CAV-2, while less systemically virulent, is a primary etiological agent in the canine infectious respiratory disease complex (CIRDC). The epidemiological rationale for including adenoviruses in core vaccination stems from their high contagion (R0 >4) and CAV-1's capacity to cause mortality exceeding 20% in exposed dogs. Crucially, CAV-2 vaccination generates cross-protective antibodies against CAV-1, making it the preferred immunogen due to its superior safety profile [1] [9].

Canine Parvovirus type-2 (CPV-2)CPV-2 represents one of the most significant infectious threats to canine populations, particularly puppies. Its epidemiological impact stems from extraordinary environmental persistence (surviving >1 year in soil), high viral shedding (up to 10⁹ viral particles/gram of feces), and resistance to common disinfectants. The virus has evolved antigenic variants (CPV-2a, 2b, 2c) with enhanced host range and cellular binding affinity, though current vaccines provide protection across variants. Unvaccinated puppies experience mortality rates exceeding 90% without intensive care, making parvovirus the most economically significant canine viral disease globally [1] [6] [9].

Canine Parainfluenza Virus (CPiV)While less virulent individually, CPiV functions as a primary pathogen in the CIRDC complex. Its epidemiological significance lies in facilitating secondary bacterial infections (notably Bordetella bronchiseptica) through disruption of respiratory epithelial defenses. CPiV demonstrates near-ubiquitous exposure in dog populations, with seroprevalence exceeding 80% in unvaccinated adults. Though recently reclassified as non-core by some guidelines due to lower mortality impact, its inclusion in DHPP formulations persists due to synergies in manufacturing and administration, and its contribution to reducing respiratory disease transmission in high-density environments [5] [8].

Table 2: Comparative Epidemiology of DHPP-Targeted Pathogens

PathogenReproductive Number (R0)Environmental StabilityCase Fatality RateKey Transmission Route
Canine Distemper5-20Moderate (hours-days)50-80%Aerosol, direct contact
CAV-1 (Hepatitis)4-10High (months in soil)10-30%Oronasal, fomites
Canine Parvovirus6-12Very High (>1 year)80-90% (puppies)Fecal-oral, fomites
Canine Parainfluenza3-8Low (hours)<1% (primary)Aerosol, direct contact

Global Burden of Canine Distemper, Hepatitis, Parvovirus, and Parainfluenza

The global impact of DHPP-targeted diseases manifests through mortality, economic costs, and welfare implications, disproportionately affecting regions with limited veterinary infrastructure. Canine parvovirus remains the most significant contributor to puppy mortality worldwide, with studies in India showing CPV accounting for 68% of viral enteritis cases in dogs under six months, and case fatality reaching 85% without intensive care [9] [10]. Distemper maintains persistent circulation across continents, with outbreak mortality rates of 30-50% in susceptible populations, complicated by wildlife reservoirs that create persistent zoonotic pools. Recent distemper epidemics in wildlife (notably black-footed ferrets and Amur tigers) highlight spillover risks from unvaccinated domestic dogs [5] [6].

The economic burden extends beyond veterinary costs to encompass public health impacts and productivity losses. Canine rabies, while not DHPP-covered, exemplifies the societal cost of vaccine-preventable diseases, causing approximately 59,000 human deaths annually and economic losses exceeding $8.6 billion USD globally, predominantly in Asia and Africa [3] [7]. While hepatitis has diminished in prevalence due to vaccination, leptospirosis (often included in "DHLPP" formulations) demonstrates emerging significance with shifting serovar prevalence. Regional variations in leptospirosis burden reflect ecological factors: L. interrogans serovars dominate in tropical Asia, while L. kirschneri and L. borgpetersenii predominate in Europe and North America respectively [1] [10].

Parainfluenza contributes significantly to the canine infectious respiratory disease complex (CIRDC), accounting for 20-30% of "kennel cough" cases. While direct mortality is low, its economic impact stems from treatment costs and kennel closures. Global surveillance reveals consistent CPiV prevalence across continents, with higher incidence in high-density housing (shelters, breeding facilities) and temperate climates during colder months [5] [8].

Table 3: Global Distribution and Burden of DHPP-Targeted Diseases

RegionDistemper BurdenParvovirus PrevalenceHepatitis StatusNotable Trends
North AmericaLow-endemic; wildlife reservoirsSeasonal outbreaks; 15-20% shelter prevalenceRare due to vaccinationCPV-2c variant established
EuropeRegional outbreaks; red fox reservoirs25-30% mortality in unvaccinated puppiesSporadic reportsVaccine coverage >70%
South/Southeast AsiaHigh burden; 40-60% mortality in outbreaksHyperendemic; year-round transmissionSporadicLeptospirosis co-infections common
AfricaHigh burden; limited surveillanceUnderreported; mortality >80% in puppiesLimited dataRabies co-mortality factor

India exemplifies the convergence of DHPP-targeted disease burdens, with staggering statistics: approximately 60% of global rabies deaths occur in India, primarily from dog bites. Parvovirus accounts for over 70% of severe gastroenteritis cases in puppies presented to veterinary hospitals, with mortality rates exceeding 80% without treatment. Distemper maintains persistent circulation in both urban and rural dog populations, with seroprevalence studies indicating 35-60% exposure rates among unvaccinated dogs. The economic dimension manifests through treatment costs exceeding ₹25,000 ($300) for severe parvo cases, compared to preventive DHPP vaccination costing ₹700-₹1000 ($8-12) [10].

The One Health implications of canine vaccination are increasingly apparent. Rabies control through canine vaccination programs demonstrates the profound human health benefits achievable through animal vaccination, with successful elimination campaigns in Latin America reducing human deaths by over 95%. Similarly, reducing distemper prevalence in domestic dogs protects endangered wildlife populations. The evolution of DHPP-formulated vaccines represents an ongoing scientific endeavor to consolidate protection against evolving viral threats while optimizing immunization protocols for global accessibility [3] [5] [7].

Properties

CAS Number

84744-41-2

Product Name

Dhhpp

IUPAC Name

[(6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-6,10,14,18,22,26-hexaenyl] dihydrogen phosphate

Molecular Formula

C35H61O4P

Molecular Weight

576.8 g/mol

InChI

InChI=1S/C35H61O4P/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-39-40(36,37)38/h15,17,19,21,23,25,35H,9-14,16,18,20,22,24,26-28H2,1-8H3,(H2,36,37,38)/b30-17+,31-19+,32-21+,33-23+,34-25+

InChI Key

VQBIXOYUJCMBFR-HOWIICQTSA-N

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O

Synonyms

DHHPP
dihydroheptaprenyl phosphate

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O

Isomeric SMILES

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.